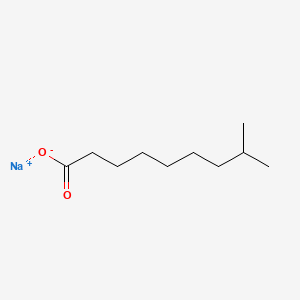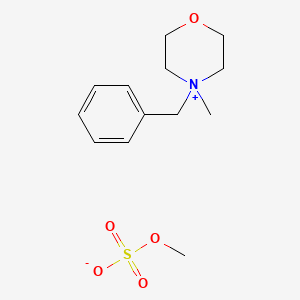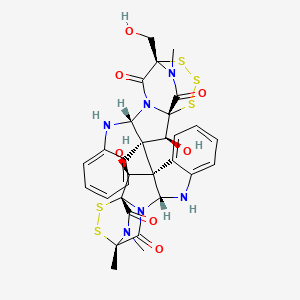
Verticillin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Verticillin C is a member of the epipolythiodioxopiperazine alkaloids, a class of compounds known for their potent cytotoxicity. These compounds are derived from fungal sources and have shown significant potential in chemotherapeutic applications .
Vorbereitungsmethoden
Verticillin C can be synthesized through various methods, including both synthetic and semi-synthetic routes. The production of verticillins is greatly influenced by the growth conditions of the fungal strains used. For instance, growing the fungal strains on an oatmeal-based medium has been shown to significantly increase the yield of verticillins . Industrial production methods involve optimizing fermentation conditions to maximize the yield of these compounds .
Analyse Chemischer Reaktionen
Verticillin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Verticillin C has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of epipolythiodioxopiperazine alkaloids. In biology and medicine, this compound has shown promise as a chemotherapeutic agent due to its potent cytotoxicity against various cancer cell lines . Additionally, it has been studied for its antimicrobial and nematocidal activities .
Wirkmechanismus
The mechanism of action of verticillin C involves the inhibition of histone methyltransferases, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can alter the epigenome and induce apoptosis in cancer cells. This compound also generates reactive oxygen species, which contribute to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Verticillin C is similar to other epipolythiodioxopiperazine alkaloids, such as verticillin A and verticillin B. it is unique in its specific molecular structure and the particular pathways it targets. Other similar compounds include gliotoxin, which also belongs to the epipolythiodioxopiperazine class .
Eigenschaften
CAS-Nummer |
51798-48-2 |
|---|---|
Molekularformel |
C30H28N6O7S5 |
Molekulargewicht |
744.9 g/mol |
IUPAC-Name |
(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14-(hydroxymethyl)-19-methyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |
InChI |
InChI=1S/C30H28N6O7S5/c1-25-21(40)35-19-27(13-8-4-6-10-15(13)31-19,17(38)29(35,46-44-25)23(42)33(25)2)28-14-9-5-7-11-16(14)32-20(28)36-22(41)26(12-37)34(3)24(43)30(36,18(28)39)47-48-45-26/h4-11,17-20,31-32,37-39H,12H2,1-3H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
BMACAVUSMBJNME-LRESJZTJSA-N |
Isomerische SMILES |
C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SSS9)CO)C)O |
Kanonische SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SSS9)CO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


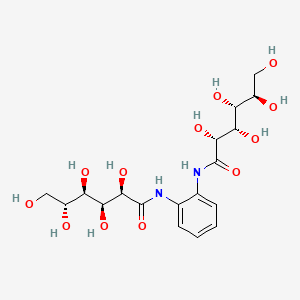
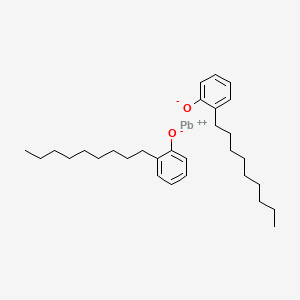

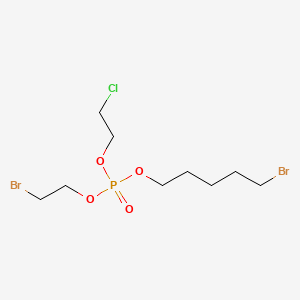

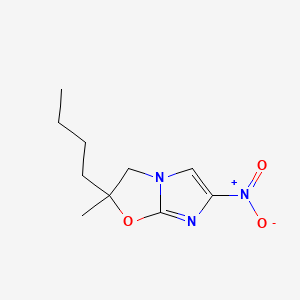
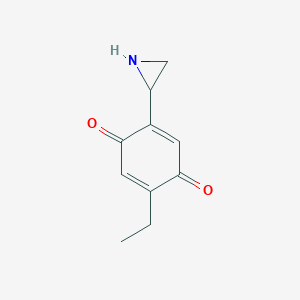
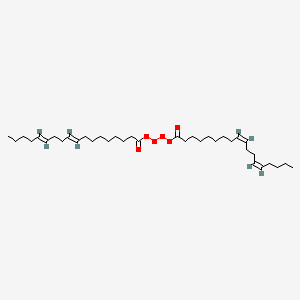
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)


